N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-4-17-18(13-8-6-5-7-9-13)21-20(26-17)22-19(23)14-10-11-15(24-2)16(12-14)25-3/h5-12H,4H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVCPVPZDXUIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361687 | |
| Record name | ST50631303 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606922-83-2 | |
| Record name | ST50631303 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Attachment of the Benzamide Moiety: The thiazole ring is then coupled with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity reagents, controlling reaction temperature and time, and employing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Key structural analogs and their differences are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Heterocyclic Core: The target compound and –9 analogs feature a thiazole core, whereas analogs like Compound 6 (thiadiazole) and isoxaben (isoxazole) utilize different heterocycles. Isoxaben’s isoxazole ring is less resistant to metabolic degradation compared to thiazoles, which may reduce its environmental persistence .
Substituent Effects :
- Thiazole Substituents :
- The target’s 5-ethyl and 4-phenyl groups increase steric bulk and lipophilicity compared to the 5-Cl () or 3-chlorobenzyl () substituents. This could enhance membrane permeability but reduce aqueous solubility.
- Benzamide Substituents:
- The target’s 3,4-dimethoxy group offers two electron-donating methoxy groups, contrasting with the electron-withdrawing fluoro () or mixed methoxy (isoxaben) groups. Methoxy groups may stabilize hydrogen bonds with biological targets (e.g., enzymes or receptors) .
Physicochemical and Spectral Properties
- Melting Points : Compound 6 (160°C) and other thiadiazole derivatives () exhibit lower melting points compared to thiazole analogs, likely due to reduced molecular symmetry .
- IR Spectroscopy : The C=O stretch in the target’s benzamide group is expected near ~1650–1700 cm⁻¹, similar to Compound 6 (1606 cm⁻¹) and ’s benzamide derivatives .
- ¹H-NMR : Aromatic protons in the target’s 3,4-dimethoxybenzamide group would resonate at δ 6.8–7.5 ppm, comparable to the δ 7.36–7.72 range observed in and analogs .
Biological Activity
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a thiazole ring substituted with an ethyl and phenyl group, along with a benzamide moiety that contains two methoxy groups. The general structure can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
Antimicrobial Activity: The compound disrupts bacterial and fungal cell membranes, leading to cell lysis. Studies have shown that it exhibits significant activity against various strains of bacteria and fungi.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes. This action has been linked to its potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and other apoptotic pathways. It has demonstrated efficacy in various cancer cell lines, suggesting its potential as an anticancer agent.
Biological Activity Data
| Biological Activity | Test Organisms/Conditions | Results |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Significant inhibition (MIC values) |
| Anti-inflammatory | LPS-induced inflammation in mice | Reduced cytokine levels (IL-6, TNF-alpha) |
| Anticancer | MCF-7 (breast cancer), HeLa (cervical cancer) | Induced apoptosis (caspase activation) |
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of this compound against clinical isolates of E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating potent antimicrobial properties. -
Anti-inflammatory Effects:
In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in serum levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha compared to control groups. -
Anticancer Activity:
In vitro studies on MCF-7 breast cancer cells showed that treatment with the compound led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated that over 50% of cells underwent apoptosis at concentrations above 10 µM.
Comparative Analysis with Similar Compounds
This compound can be compared with other thiazole derivatives:
| Compound Name | Structure Differences | Biological Activity |
|---|---|---|
| N-(4-methylthiazol-2-yl)-3-methoxybenzamide | Lacks ethyl group | Moderate antimicrobial activity |
| N-(5-methylthiazol-2-yl)-3-methoxybenzamide | Methyl instead of ethyl | Lower anticancer efficacy |
| N-(5-benzylthiazol-2-yl)-3-methoxybenzamide | Benzyl substitution | Enhanced anti-inflammatory properties |
Q & A
Basic: What synthetic routes are commonly employed to synthesize N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide?
The synthesis typically involves a two-step process:
- Thiazole ring formation : Cyclization of a thioamide precursor (e.g., 5-ethyl-4-phenyl-1,3-thiazol-2-amine) with a carbonyl compound under acidic or basic conditions.
- Amide coupling : Reaction of the thiazole intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or acetonitrile. The base neutralizes HCl generated during the reaction, driving the reaction to completion .
Advanced: How can reaction conditions be optimized to enhance synthetic yield and purity?
Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reagent solubility and reaction homogeneity.
- Base stoichiometry : Triethylamine in a 1.2–1.5 molar ratio relative to benzoyl chloride minimizes side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the product with >95% purity. Continuous flow reactors may improve scalability and reproducibility .
Basic: What analytical techniques are critical for characterizing this compound?
- Spectroscopy :
- NMR : H and C NMR confirm methoxy groups (δ 3.8–4.0 ppm) and thiazole proton environments (δ 7.2–8.1 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., CHNOS).
- Crystallography : Single-crystal X-ray diffraction (SHELX or SIR97 software) resolves bond lengths and angles, critical for confirming stereochemistry .
Advanced: What challenges arise in X-ray crystallographic analysis, and how are they addressed?
- Crystal twinning : Common due to flexible methoxy groups. Mitigated by slow evaporation crystallization (e.g., ethyl acetate/hexane) to grow high-quality single crystals.
- Data resolution : Low-resolution data (<1.0 Å) may obscure electron density. Use synchrotron radiation or cryocooling (100 K) to enhance data quality. SHELXL refinement with anisotropic displacement parameters improves model accuracy .
Basic: What biological activities are associated with this compound?
Reported activities include:
- Antimicrobial : Inhibition of Gram-positive bacteria (e.g., Staphylococcus aureus) via RNA polymerase interference.
- Anticancer : Apoptosis induction in cancer cell lines (e.g., MCF-7) through kinase pathway modulation.
- Anti-inflammatory : COX-2 enzyme inhibition in murine macrophage models .
Advanced: How can researchers design experiments to elucidate its mechanism of action?
- Target identification :
- Pull-down assays : Affinity chromatography with a biotinylated derivative.
- Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding to bacterial RNA polymerase or human kinases.
- Functional assays :
- Enzyme inhibition : Measure IC values using purified target enzymes.
- Gene knockout : CRISPR-Cas9 silencing of putative targets in bacterial or cancer cell lines .
Basic: Which functional groups govern its chemical reactivity?
- Thiazole ring : Electrophilic substitution at C-5 due to electron-deficient sulfur and nitrogen atoms.
- Methoxy groups : Activate the benzamide ring for nucleophilic aromatic substitution.
- Amide bond : Susceptible to hydrolysis under strong acidic/basic conditions .
Advanced: How do structural modifications influence biological activity?
- Thiazole substituents : Ethyl and phenyl groups enhance lipophilicity, improving membrane permeability.
- Methoxy positioning : 3,4-Dimethoxy on benzamide increases hydrogen bonding with target proteins compared to 2,3- or 3,5-substituted analogs.
- Derivative synthesis : Introducing electron-withdrawing groups (e.g., nitro) on the phenyl ring boosts antimicrobial potency .
Basic: What are its solubility and stability profiles?
- Solubility : Highly soluble in DMSO, ethanol, and dichloromethane; poorly soluble in aqueous buffers (logP ~3.5).
- Stability : Stable at −20°C under inert atmosphere. Degrades in UV light (>8 hours exposure) or strong oxidizers (e.g., HO) .
Advanced: How can in vitro models assess its pharmacokinetic properties?
- Metabolic stability : Incubation with liver microsomes (human/rat) to measure CYP450-mediated degradation.
- Plasma protein binding : Equilibrium dialysis to determine unbound fraction.
- Caco-2 permeability : Predict intestinal absorption using monolayers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
